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Compound of Interest

Compound Name: 2-Methyl-3-oxopentanal

Cat. No.: B8733905 Get Quote

An In-depth Technical Guide to 2-Methyl-3-
oxopentanal
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-oxopentanal, a
bifunctional organic compound featuring both aldehyde and ketone moieties. This document

consolidates critical data including its chemical identity, physicochemical properties,

spectroscopic data, and detailed synthesis protocols. The unique reactivity stemming from its

dual carbonyl nature makes it a molecule of interest for various chemical transformations.

Chemical Identity and Structure
2-Methyl-3-oxopentanal is a C6 carbonyl compound. Its chemical identity is established by its

CAS number, molecular formula, and systematic IUPAC name, which reflects the prioritization

of the aldehyde functional group.[1]

Chemical Structure:

Caption: Chemical structure of 2-Methyl-3-oxopentanal.

Table 1: Chemical Identifiers of 2-Methyl-3-oxopentanal
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Identifier Value Reference

CAS Number 14848-68-1 [1][2][3][4][5]

IUPAC Name 2-methyl-3-oxopentanal [1][4]

Synonyms
2-formyl-3-pentanone,

Propionylpropionaldehyde
[2][3]

Molecular Formula C6H10O2 [1][2][3][4][5][6]

Canonical SMILES CCC(=O)C(C)C=O [1][2][3][4][6]

InChI Key
HFHZCESKBNQESK-

UHFFFAOYSA-N
[1][3][4]

Physicochemical Properties
The physical and chemical properties of 2-Methyl-3-oxopentanal are summarized below.

These properties are crucial for designing reaction conditions, purification procedures, and for

predicting its behavior in various chemical environments.

Table 2: Physicochemical Data for 2-Methyl-3-oxopentanal

Property Value Reference

Molecular Weight 114.14 g/mol [1][3][4]

Density (Predicted) 0.932 ± 0.06 g/cm³ [2]

Boiling Point 50 °C @ 1 Torr [2]

Topological Polar Surface Area 34.1 Å² [3][4]

LogP 0.80050 [2]

Hydrogen Bond Donor Count 0 [2][3]

Hydrogen Bond Acceptor

Count
2 [2][3]

Rotatable Bond Count 3 [2][3]
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Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2-
Methyl-3-oxopentanal.

Table 3: Spectroscopic Data Summary

Technique Key Peaks / Shifts Reference

Infrared (IR)

νmax 1725 cm⁻¹ (C=O,

ketone), 2820 cm⁻¹ (C-H,

aldehyde)

[1]

¹H NMR (CDCl₃)

δ 9.65 (t, J = 2.1 Hz, 1H,

CHO), 2.85–2.70 (m, 2H,

CH₂CO), 2.40–2.25 (m, 1H,

CH(CH₃))

[1]

¹³C NMR
δ ~210 ppm (Ketone carbon),

δ ~200 ppm (Aldehyde carbon)
[1]

Mass Spectrometry (MS)
m/z 114 (M⁺), 86 ([M-CO]⁺),

71, 43
[1]

Experimental Protocols: Synthesis of 2-Methyl-3-
oxopentanal
The synthesis of 2-Methyl-3-oxopentanal can be achieved through several routes, including

laboratory-scale organic reactions, industrial processes, and biocatalytic methods.

A. Laboratory-Scale: Asymmetric Aldol Condensation

A common laboratory method involves a controlled, asymmetric aldol condensation to achieve

moderate stereoselectivity.[1]

Reactants: Propionaldehyde and methyl vinyl ketone.

Catalyst: L-proline (20 mol%).
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Solvent: Anhydrous dichloromethane.

Procedure:

Dissolve propionaldehyde and methyl vinyl ketone in anhydrous dichloromethane.

Cool the reaction mixture to -20°C.

Add L-proline (20 mol%) to catalyze the reaction.

The reaction proceeds via an enamine intermediate, where the aldehyde's oxygen

coordinates with the catalyst's secondary amine, stabilizing the transition state.

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

Upon completion, quench the reaction and perform a standard aqueous workup.

Purify the product using column chromatography.

Yield: This organocatalytic approach typically achieves yields of 65–72%.[1]

Reactants:
Propionaldehyde

Methyl Vinyl Ketone

Solvent:
Anhydrous CH2Cl2

Catalysis:
L-proline (20 mol%)

-20°C

Mix Asymmetric
Aldol Condensation

Initiate Aqueous Workup
& Extraction

Quench Column
Chromatography

Product:
2-Methyl-3-oxopentanal

(65-72% Yield)

Click to download full resolution via product page

Caption: Workflow for laboratory synthesis of 2-Methyl-3-oxopentanal.

B. Industrial-Scale Synthesis

Industrial production focuses on cost-efficiency and scalability. Two primary routes are

employed:

Catalytic Oxidation: This method uses 2-methyl-3-hydroxypentanal as a precursor. The

oxidation is typically performed using heterogeneous catalysts like palladium or platinum on
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activated carbon under pressurized oxygen at 80–120°C. Yields can exceed 70% in

continuous flow reactors.[1]

Ozonolysis: An alternative route involves the ozonolysis of 2-methyl-1,3-pentadiene. This

process selectively cleaves the double bond adjacent to the methyl group, yielding 2-methyl-
3-oxopentanal and formaldehyde.[1]

C. Biocatalytic Synthesis

Modern biocatalytic methods offer environmentally benign alternatives for synthesis.

Engineered Cytochrome P450: Directed evolution of cytochrome P450BM3 variants can

oxidize 2-methyl-3-hydroxypentanol to the target compound. Whole-cell biocatalysis in E. coli

has achieved a 54% conversion, though product inhibition is a limiting factor.[1]

Engineered Aldolase: Mutants of 2-deoxyribose-5-phosphate aldolase (DERA) can catalyze

the condensation of acetaldehyde with 3-oxopentanal, producing (R)-2-methyl-3-
oxopentanal with high enantiomeric excess (>99%).[1]

Reactivity and Chemical Behavior
The presence of two distinct carbonyl groups imparts unique reactivity to 2-Methyl-3-
oxopentanal.

Nucleophilic Addition: The aldehyde carbonyl is electronically and sterically more susceptible

to nucleophilic attack compared to the ketone carbonyl.[1] The aldehyde carbon carries a

greater partial positive charge and is less sterically hindered.[1]

Enolate Formation: Alpha-hydrogens are present adjacent to both carbonyl groups, allowing

for the formation of multiple enolate intermediates under basic conditions. Deprotonation

preferentially occurs at the methyl group adjacent to the ketone, forming a resonance-

stabilized enolate.[1]

Polymerization: The molecule is prone to aldol-type polymerization, where the multiple

reactive sites can lead to the formation of high molecular weight products.[1]

Relevance in Research and Drug Development
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While direct applications of 2-Methyl-3-oxopentanal in drug development are not extensively

documented, its structural motifs are of interest to medicinal chemists. The incorporation of

methyl groups is a common strategy in lead optimization to modulate physicochemical,

pharmacodynamic, and pharmacokinetic properties.[7] Methyl groups can influence

conformation, improve metabolic stability, and affect binding interactions.[7]

Furthermore, related keto-esters like methyl 3-oxopentanoate serve as building blocks in the

synthesis of pharmaceuticals, agrochemicals, and flavorings.[8] The unique reactivity of 2-
Methyl-3-oxopentanal makes it a potentially versatile intermediate for constructing more

complex molecular architectures relevant to drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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